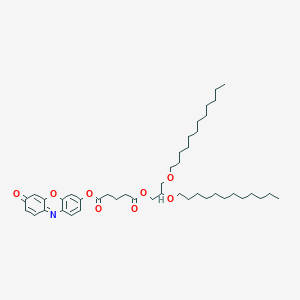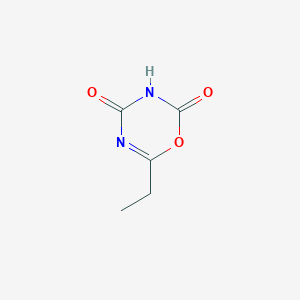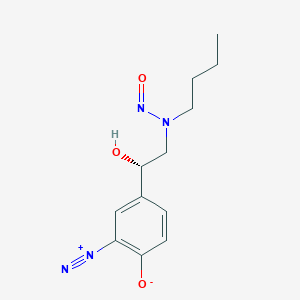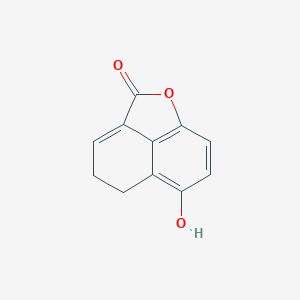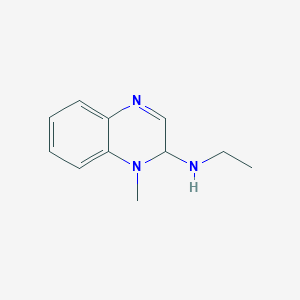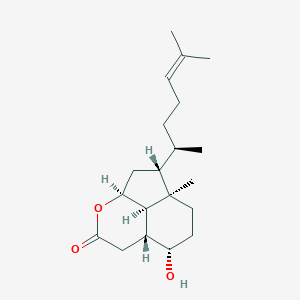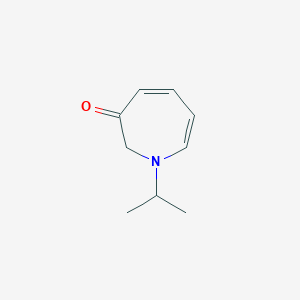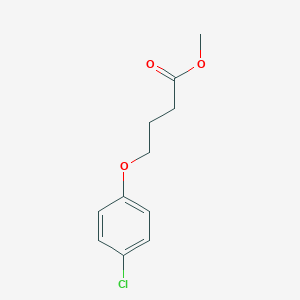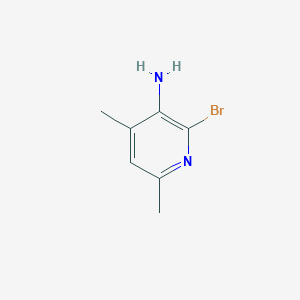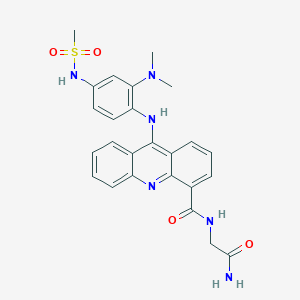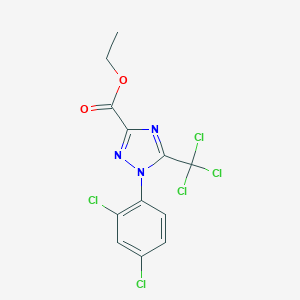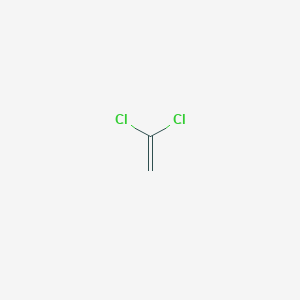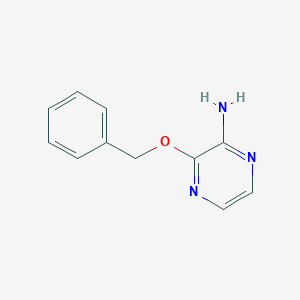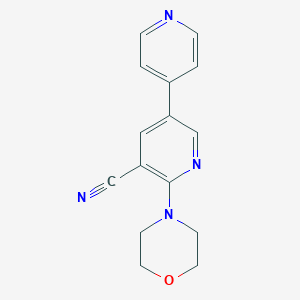
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising anti-tumor properties, making it a potential candidate for cancer treatment. The purpose of
Wirkmechanismus
The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves the inhibition of a protein kinase known as DYRK1A. This protein kinase is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is activated in response to various cellular signals. In addition to its anti-tumor properties, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. In addition, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications, making it a valuable tool for cancer research. However, there are also some limitations to the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the compound can be toxic at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine. One area of research could focus on the development of more potent inhibitors of DYRK1A. This could involve the synthesis of new compounds or the modification of existing compounds to increase their potency. Another area of research could focus on the development of new cancer therapies that target DYRK1A. This could involve the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in combination with other drugs or the development of new drugs that target other proteins involved in cancer cell growth and proliferation. Finally, future research could focus on the development of new methods for the delivery of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the efficacy of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor properties in several types of cancer, including breast cancer, prostate cancer, and lung cancer. Studies have also shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
108610-78-2 |
|---|---|
Produktname |
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine |
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2 |
InChI-Schlüssel |
WNXSIPLQLUDQDP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Andere CAS-Nummern |
108610-78-2 |
Synonyme |
3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine AWD 122-14 AWD-122-14 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

